Lactose-3'-sulfate
Overview
Description
Lactose-3’-sulfate, also known as 4-O-(3-O-Sulfo-β-D-galactopyranosyl)-D-glucose, is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactose-3’-sulfate can be synthesized through the sulfation of lactose. The process involves the selective sulfation of the primary hydroxy groups of lactose. One common method includes treating lactose with a sulfating agent such as sulfur trioxide-pyridine complex in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction typically takes 24 hours to complete, resulting in the formation of lactose-3’-sulfate .
Industrial Production Methods
Industrial production of lactose-3’-sulfate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfation reaction is carefully monitored, and the product is purified using techniques such as crystallization and chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Lactose-3’-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to lactose.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Lactose.
Substitution: Various substituted lactose derivatives.
Scientific Research Applications
Lactose-3’-sulfate has a wide range of applications in scientific research:
Chemistry: It is used to study the structural requirements for binding and recognition by proteins such as lectins.
Biology: It plays a role in cell adhesion and pathogen recognition.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of lactose-free products and as a reagent in various biochemical assays.
Mechanism of Action
Lactose-3’-sulfate exerts its effects by interacting with specific proteins and enzymes involved in glycan recognition and metabolism. It binds to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This interaction plays a crucial role in cell-cell communication, immune response, and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds
Lactose-6’-sulfate: Another sulfated derivative of lactose with similar properties but different sulfation position.
Lactulose: A synthetic disaccharide used as a laxative and in the treatment of hepatic encephalopathy.
Lactose: The parent compound, a disaccharide composed of glucose and galactose.
Uniqueness
Lactose-3’-sulfate is unique due to its specific sulfation at the 3’ position of the galactose moiety. This specific modification imparts distinct biochemical properties, making it a valuable tool in glycobiology research .
Biological Activity
Lactose-3'-sulfate (also known as 4-O-(3-O-sulfo-β-D-galactopyranosyl)-D-glucose) is a sulfated derivative of lactose that has garnered attention in the field of glycobiology due to its unique structural and functional properties. This article delves into the biological activities associated with this compound, including its interactions with various biological molecules, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound is characterized by the addition of a sulfate group at the 3' position of the galactose moiety in lactose. This modification significantly alters its biochemical properties compared to non-sulfated lactose. The sulfate group enhances its solubility and can influence its interaction with proteins, particularly lectins such as galectins.
Interaction with Galectins
Galectins are a family of carbohydrate-binding proteins that play critical roles in cellular processes such as cell adhesion, migration, and immune response. This compound has been shown to interact specifically with galectin-4, which recognizes sulfated saccharides.
Key Findings:
- Binding Affinity : Structural studies indicate that galectin-4 binds to this compound through transient interactions involving the sulfate group, which stabilizes the complex. This interaction is crucial for galectin-4's function in neuronal cells and its role in immune defense mechanisms against pathogens like Helicobacter pylori .
- Functional Implications : The ability of galectin-4 to recognize sulfated carbohydrates suggests that this compound may play a role in modulating immune responses and influencing cancer progression by altering cell signaling pathways .
Enzymatic Activity
The presence of sulfate groups in lactose derivatives affects their susceptibility to enzymatic hydrolysis. Research has indicated that this compound does not behave as a substrate for certain enzymes like lactase, which cleaves lactose into glucose and galactose. This lack of enzymatic activity suggests potential applications in designing substrates for studying enzyme kinetics and inhibition.
Enzymatic Studies:
- Kinetic Analysis : Studies have demonstrated that the introduction of sulfate groups can decrease the Km (Michaelis constant) for some enzymes while altering Vmax (maximum velocity) depending on the substrate structure .
- Inhibition Studies : this compound acts neither as a substrate nor an inhibitor for lactase from various sources, indicating its potential use as a non-digestible carbohydrate in dietary formulations .
Case Studies and Applications
Research has explored the implications of this compound in various health contexts, particularly concerning gut health and immune function.
- Probiotic Interactions : A study highlighted that fermented dairy products containing lactic acid bacteria can enhance the bioavailability of sulfated carbohydrates like this compound, potentially improving gut health by modulating the microbiome .
- Immunological Responses : Investigations into the immunomodulatory effects of lactose derivatives suggest that this compound may enhance mucosal immunity by promoting the activity of specific immune cells .
Summary Table of Biological Activities
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6-,7-,8-,9-,10+,11?,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPFTLRVVIHHOO-YAEJXKJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)OS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857915 | |
Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159358-51-7 | |
Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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